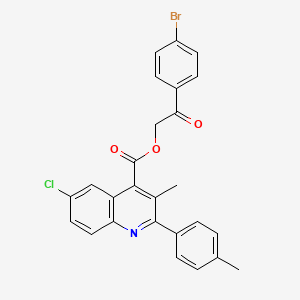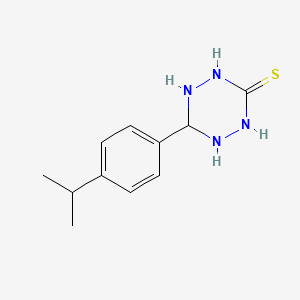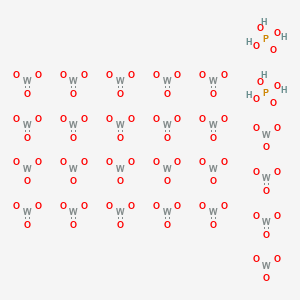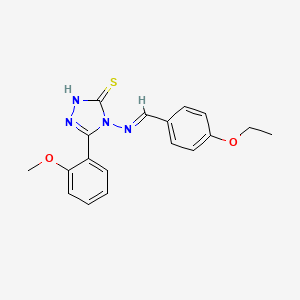
2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to a pyridine ring, which also bears a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes or ketones with ammonia or amines.
Introduction of Bromophenyl and Methoxyphenyl Groups: The bromophenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using bromobenzene and methoxybenzene derivatives.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the carboxylic acid to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the biological context and the specific target.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
2-(4-Bromophenyl)-6-(4-hydroxyphenyl)pyridine-4-carboxylic acid: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid is unique due to the combination of bromophenyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its potential as a versatile intermediate in organic synthesis and its pharmacological properties in medicinal chemistry.
Propiedades
Fórmula molecular |
C19H14BrNO3 |
|---|---|
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C19H14BrNO3/c1-24-16-8-4-13(5-9-16)18-11-14(19(22)23)10-17(21-18)12-2-6-15(20)7-3-12/h2-11H,1H3,(H,22,23) |
Clave InChI |
RIGASWYCUSJGLO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12047438.png)

![1-(2,4-dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12047450.png)
![3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid](/img/structure/B12047458.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12047462.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12047474.png)



